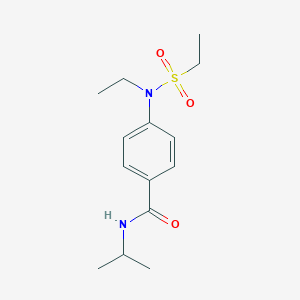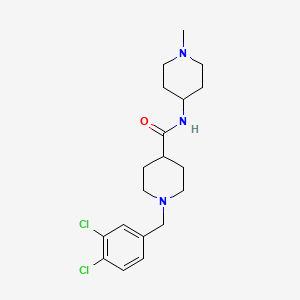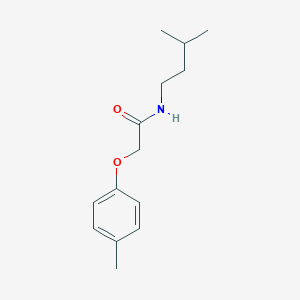![molecular formula C10H8N4S B4491806 2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4491806.png)
2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methyl group at the 2-position and a thienyl group at the 7-position.
Preparation Methods
The synthesis of 2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthesis method using a tropine-based dicationic molten salt as a catalyst has been documented . This method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions, resulting in high yields and short reaction times . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2) . Additionally, it has shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial and fungal pathogens . In the field of organic chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds .
Mechanism of Action
The mechanism of action of 2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This inhibition leads to the suppression of tumor cell growth. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with fungal cell membrane integrity .
Comparison with Similar Compounds
2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as 1,2,4-triazolo[1,5-a]pyrimidine and 1,2,4-triazolo[4,3-b]pyrimidine . These compounds share a similar core structure but differ in their substituents and biological activities. For example, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been studied for their anti-inflammatory and anticonvulsant properties , while 1,2,4-triazolo[4,3-b]pyrimidine derivatives are known for their anticancer and antimicrobial activities . The unique combination of the thienyl and methyl groups in this compound contributes to its distinct biological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-7-12-10-11-4-2-9(14(10)13-7)8-3-5-15-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVONZAQYAWCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole](/img/structure/B4491732.png)
![1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B4491734.png)
![N-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide](/img/structure/B4491743.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]nicotinamide](/img/structure/B4491744.png)
![N-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4491755.png)
![2-(2-fluorophenoxy)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B4491759.png)
![7-hydroxy-2-[(3-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B4491762.png)
![8-bromo-6-oxo-N-(1-phenylethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4491768.png)


![4-{[4-(dimethylamino)-2-quinazolinyl]amino}phenol](/img/structure/B4491794.png)
![2-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)phenol](/img/structure/B4491798.png)

